4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes pyridine, pyrimidine, and thiazole rings. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides. This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene under mild and metal-free conditions . The resulting amides can then undergo further cyclization and bromination to form the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, it binds to the active site of these kinases, preventing their interaction with cyclin D and subsequent phosphorylation of the retinoblastoma protein (Rb). This inhibition disrupts the cell cycle progression from G1 to S phase, leading to cell cycle arrest and potential apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and are synthesized from similar precursors.
Uniqueness
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine is unique due to its combination of pyridine, pyrimidine, and thiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK4/6 with high selectivity makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S.BrH/c1-2-5-13-9(4-1)10-8-18-12(16-10)17-11-14-6-3-7-15-11;/h1-8H,(H,14,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWLNVOXMBLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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